1-[3-(Chloromethoxy)phenyl]ethan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-[3-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)8-3-2-4-9(5-8)12-6-10/h2-5H,6H2,1H3 |
InChI Key |
QMUHKIZMFRUACI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 3 Chloromethoxy Phenyl Ethan 1 One
Nucleophilic Substitution Reactions at the Chloromethoxy Moiety
The chloromethoxy group (-OCH₂Cl) is an α-chloro ether, a class of compounds known for high reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent ether oxygen to stabilize a positive charge on the carbon atom, which significantly influences the reaction mechanism.
Kinetic and Thermodynamic Aspects of S_N1 and S_N2 Pathways
Nucleophilic substitution at the chloromethyl carbon of 1-[3-(Chloromethoxy)phenyl]ethan-1-one can proceed via either a unimolecular (S_N1) or bimolecular (S_N2) pathway. The predominant mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any intermediates. khanacademy.orglibretexts.org
The S_N1 mechanism involves a stepwise process where the rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized oxocarbenium ion intermediate. The oxygen atom's lone pair delocalizes to stabilize the positive charge on the carbon. The reaction rate is first-order, depending only on the concentration of the substrate (Rate = k[substrate]). youtube.commasterorganicchemistry.com This pathway is favored by polar protic solvents (e.g., water, alcohols), which can solvate both the departing chloride ion and the carbocation intermediate, and by weaker nucleophiles. khanacademy.org
The S_N2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. libretexts.org This pathway results in an inversion of stereochemistry at the reaction center. The reaction rate is second-order, depending on the concentrations of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). youtube.com Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the S_N2 pathway. khanacademy.org
For the chloromethoxy group, the S_N1 pathway is generally favored due to the significant resonance stabilization of the oxocarbenium ion intermediate. However, the choice of a strong nucleophile in a polar aprotic solvent can promote an S_N2 reaction. chemistry.coachquora.com
Interactive Data Table: Factors Influencing S_N1 vs. S_N2 Pathways
| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The chloromethyl carbon is primary, but resonance stabilization from the adjacent oxygen makes it behave like a more substituted substrate, favoring S_N1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) | Reaction outcome is highly dependent on the chosen nucleophile. |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | Solvent choice can be used to direct the reaction towards the desired pathway. |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride (Cl⁻) is a good leaving group, suitable for both pathways. |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The observed rate law would determine the operative mechanism. |
Influence of Aromatic Substituents on Electrophilicity
The electrophilicity of the chloromethyl carbon is modulated by the electronic properties of the substituents on the aromatic ring. In this compound, the acetyl group (-COCH₃) is located at the meta position.
The acetyl group is an electron-withdrawing group, primarily through its negative inductive effect (-I) and negative resonance (mesomeric) effect (-M). However, from the meta position, the resonance effect does not extend to the carbon bearing the chloromethoxy group. Therefore, the primary influence is the inductive withdrawal of electron density from the aromatic ring. This inductive effect makes the ring, and by extension the benzylic-type carbon, more electron-deficient.
This electron withdrawal slightly destabilizes the formation of the oxocarbenium ion intermediate required for the S_N1 pathway. Compared to an unsubstituted or electron-donating-group-substituted analogue, the rate of a pure S_N1 reaction would be expected to decrease. Conversely, the increased partial positive charge on the electrophilic carbon could slightly accelerate an S_N2 reaction. stackexchange.comlibretexts.org
Reactivity with Diverse Nucleophiles (e.g., O-, N-, S-, C-centered)
The high reactivity of the chloromethoxy moiety allows for substitution by a wide range of nucleophiles. organic-chemistry.orgresearchgate.net Given the bifunctional nature of the molecule, careful selection of reagents is necessary to achieve selective substitution at the chloromethyl carbon without reacting with the carbonyl group. youtube.com
Oxygen-Centered Nucleophiles: Alcohols and water react readily, often under mild conditions, to form the corresponding ethers (acetals) and hemiacetals, respectively. Phenoxides and carboxylates can also be used to form phenoxy ethers and esters. The acidic cleavage of such ethers is a common reaction. libretexts.orgmasterorganicchemistry.com
Nitrogen-Centered Nucleophiles: Ammonia, primary, and secondary amines can displace the chloride to form substituted aminomethyl ethers. The basicity of amines can sometimes lead to side reactions. nih.gov
Sulfur-Centered Nucleophiles: Thiols and especially their conjugate bases, thiolates, are potent nucleophiles. libretexts.org They react efficiently to yield thioethers. The high nucleophilicity of sulfur often allows these reactions to proceed under conditions mild enough to not affect the carbonyl group. rsc.orgnih.gov
Carbon-Centered Nucleophiles: Strong carbon nucleophiles like Grignard reagents or organolithiums are generally too reactive and would likely attack the more electrophilic carbonyl carbon first. Softer nucleophiles like cyanide (CN⁻) or enolates could potentially react at the chloromethyl position, but competition with the carbonyl group remains a significant challenge.
Interactive Data Table: Reactivity with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |
| O-centered | Alcohol | Ethanol (CH₃CH₂OH) | Alkoxy Ether (acetal) |
| Water | H₂O | Hemiacetal/Hydrate | |
| Carboxylate | Sodium Acetate (CH₃COONa) | Acylal Ester | |
| N-centered | Primary Amine | Aniline (C₆H₅NH₂) | N,O-acetal |
| Azide | Sodium Azide (NaN₃) | Azide | |
| S-centered | Thiolate | Sodium Thiophenoxide (C₆H₅SNa) | Thioether |
| Thiosulfate | Sodium Thiosulfate (Na₂S₂O₃) | Bunte Salt | |
| C-centered | Cyanide | Sodium Cyanide (NaCN) | Nitrile |
Reactivity of the Ethanone (B97240) Carbonyl Group
The ethanone (acetyl) group provides a second reactive site. As a typical aryl ketone, its carbonyl carbon is electrophilic and its α-protons (on the methyl group) are acidic. learncbse.inncert.nic.in
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the carbonyl group is susceptible to attack by nucleophiles. libretexts.orgyoutube.com This addition changes the hybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral intermediate. ncert.nic.in
Strong Nucleophiles: Irreversible addition occurs with highly reactive nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi), which act as sources of carbanions. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. It is crucial to note that these strong nucleophiles would likely react preferentially with the highly reactive chloromethoxy group.
Weak Nucleophiles: Weaker nucleophiles, such as cyanide, amines, and alcohols, can also add to the carbonyl group. These reactions are often reversible and may require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the oxygen atom. ncert.nic.inlibretexts.org For example, reaction with an alcohol under acidic conditions would lead to the formation of a ketal.
The relative reactivity of the two electrophilic centers is a key consideration. The chloromethoxy group is generally a much more reactive electrophile for substitution than the carbonyl group is for addition. Therefore, to perform nucleophilic addition at the carbonyl, the chloromethoxy group would likely need to be reacted first or protected.
Enolization and α-Functionalization Strategies
The methyl protons adjacent to the carbonyl group (α-protons) are acidic (pKa ≈ 19-20 in DMSO for acetophenone) and can be removed by a suitable base to form a nucleophilic enolate intermediate. researchgate.netacs.org This enolate can then react with various electrophiles in α-functionalization reactions. nih.govresearchgate.net
Base-Mediated Enolization: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will quantitatively generate the enolate. Weaker bases like sodium hydroxide (B78521) or alkoxides will establish an equilibrium with a smaller concentration of the enolate.
Reactions of the Enolate: The resulting enolate can react with electrophiles such as:
Alkyl halides (alkylation) to form a new C-C bond at the α-position.
Aldehydes or ketones (Aldol reaction) to form β-hydroxy ketones.
Halogenating agents (e.g., Br₂) to form α-halo ketones.
Again, the presence of the reactive chloromethoxy group complicates these strategies. Many bases used for enolization are also potent nucleophiles that could react at the chloromethyl position. Furthermore, base-induced elimination of HCl from the chloromethoxy group is a potential side reaction.
Electrophilic Applications as a C1 Synthon
The chloromethoxy group in this compound serves as a potent electrophilic site, enabling the molecule to function as a C1 synthon for the introduction of a methoxymethyl (MOM) group or a related one-carbon unit. This reactivity is analogous to that of chloromethyl methyl ether (MOM-Cl), a widely used protecting group for alcohols. The carbon atom of the chloromethyl group is rendered highly electrophilic by the inductive effect of both the adjacent oxygen and chlorine atoms.
In the presence of a suitable nucleophile, this compound can undergo nucleophilic substitution to transfer the 3-acetylphenylmethoxymethyl group. This is particularly useful in the synthesis of complex organic molecules where a protected hydroxyl group is required.
Table 1: Predicted Electrophilic Applications of this compound
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Alcohols (R-OH) | Methoxymethyl (MOM) ether | Base (e.g., Hunig's base) |
| Amines (R-NH2) | N-Methoxymethyl amine | Aprotic solvent |
| Thiolates (R-S-) | Thioether | Polar aprotic solvent |
The reaction with alcohols, for instance, would proceed via an SN2 mechanism, facilitated by a non-nucleophilic base to neutralize the HCl byproduct. The resulting MOM ether is stable under a variety of conditions but can be readily cleaved under acidic conditions to regenerate the alcohol.
Rearrangement Reactions and Fragmentation Pathways
While no specific rearrangement reactions of this compound are documented, the potential for such transformations exists under specific conditions, particularly if the ketone functionality is modified. For instance, conversion of the ketone to an oxime followed by treatment with acid could potentially initiate a Beckmann rearrangement. masterorganicchemistry.comnih.gov However, this remains a hypothetical transformation in the absence of experimental data.
The fragmentation pathways of this compound under mass spectrometry can be predicted based on the behavior of related aryl ethers and benzyl (B1604629) chlorides. The initial fragmentation would likely involve the loss of the chlorine atom to form a resonance-stabilized oxonium ion. Subsequent fragmentation could proceed through several pathways, including the loss of formaldehyde (B43269) or the cleavage of the acetyl group.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 184/186 | [M]+• | Molecular ion |
| 149 | [M-Cl]+ | 3-acetylphenyloxonium ion |
| 121 | [M-Cl-CO]+ | |
| 105 | [C6H4C(O)CH3]+ | 3-acetylphenyl cation |
| 77 | [C6H5]+ | Phenyl cation |
The fragmentation pattern would provide valuable structural information, with the isotopic signature of chlorine (35Cl and 37Cl) being a key diagnostic feature in the molecular ion region.
Detailed Mechanistic Elucidation through Physical Organic Chemistry Principles
The primary reaction of the chloromethoxy group is nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The preferred pathway is heavily influenced by the electronic nature of the substituents on the aromatic ring, the solvent, and the nucleophile.
The acetyl group at the meta position of the phenyl ring is a deactivating group, withdrawing electron density from the ring through its inductive and resonance effects. This destabilizes the formation of a carbocation at the benzylic position, which would be an intermediate in an SN1 mechanism. Consequently, nucleophilic substitution on this compound is expected to proceed predominantly through an SN2 mechanism. researchgate.netnih.gov
The solvolysis of substituted benzyl chlorides has been extensively studied to understand these mechanistic nuances. researchgate.netnih.govdur.ac.uk For benzyl chlorides with electron-donating groups, an SN1 mechanism is often observed due to the stabilization of the resulting carbocation. Conversely, electron-withdrawing groups favor an SN2 pathway. stackexchange.com
A Hammett plot, which correlates the reaction rates of a series of substituted aromatic compounds with a substituent constant (σ), would be a powerful tool to elucidate the mechanism for this compound. For the SN2 reaction of substituted benzyl chlorides, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction by making the benzylic carbon more electrophilic. In the case of this compound, the meta-acetyl group has a positive σ value, which would be consistent with an SN2 mechanism.
Table 3: Factors Influencing the Nucleophilic Substitution Mechanism
| Factor | SN1 Pathway | SN2 Pathway | Predicted for this compound |
|---|---|---|---|
| Electronic Effect of Substituent | Favored by electron-donating groups | Favored by electron-withdrawing groups | SN2 favored due to meta-acetyl group |
| Carbocation Stability | Requires a stable carbocation | Does not involve a carbocation | Carbocation destabilized |
| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents | Dependent on reaction conditions |
| Nucleophile | Weak nucleophiles | Strong nucleophiles | Dependent on reaction conditions |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-[3-(Chloromethoxy)phenyl]ethan-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable.
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the acetyl methyl protons, and the chloromethoxy methylene (B1212753) protons. The substitution pattern on the benzene (B151609) ring (meta-substitution) will lead to a complex splitting pattern for the aromatic protons.
Aromatic Protons: The four protons on the phenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the influence of the acetyl and chloromethoxy groups, these protons will exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) arising from spin-spin coupling.
Chloromethoxy Protons (-O-CH₂-Cl): The two protons of the methylene group are expected to resonate as a singlet at a downfield position, likely in the range of δ 5.5 - 6.0 ppm, due to the deshielding effects of the adjacent oxygen and chlorine atoms.
Acetyl Methyl Protons (-C(O)-CH₃): The three equivalent protons of the methyl group will give rise to a sharp singlet, typically observed around δ 2.5 - 2.7 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Carbonyl Carbon (-C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon and is expected to appear at a characteristic downfield chemical shift, typically in the range of δ 195 - 200 ppm. rsc.org
Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 120 - 140 ppm). The chemical shifts will be influenced by the substituents. The carbon atom attached to the acetyl group (C1) and the carbon atom attached to the chloromethoxy group (C3) will have distinct chemical shifts compared to the other aromatic carbons.
Chloromethoxy Carbon (-O-CH₂-Cl): The carbon of the methylene group is expected to be found in the region of δ 70 - 80 ppm.
Acetyl Methyl Carbon (-C(O)-CH₃): The methyl carbon will resonate at a more upfield position, typically in the range of δ 25 - 30 ppm. rsc.org
Predicted NMR Data for this compound:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C(O)CH₃ | ~2.6 | ~27 |
| -OCH₂Cl | ~5.8 | ~75 |
| Aromatic C-H | ~7.2 - 7.9 | ~120 - 135 |
| Aromatic C-C(O) | - | ~138 |
| Aromatic C-O | - | ~157 |
| -C (O)CH₃ | - | ~197 |
Note: The predicted chemical shifts are estimates based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, helping to assign their specific positions on the ring. sdsu.edu No cross-peaks are expected for the singlet signals of the acetyl and chloromethoxy protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. sdsu.edunih.gov For this compound, the HSQC spectrum would show correlations between:
The acetyl methyl protons and the acetyl methyl carbon.
The chloromethoxy methylene protons and the chloromethoxy methylene carbon.
Each aromatic proton and its directly bonded aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations for this compound would include:
Correlations from the acetyl methyl protons to the carbonyl carbon and the aromatic carbon at the point of attachment.
Correlations from the chloromethoxy methylene protons to the aromatic carbon at the point of attachment.
Correlations between aromatic protons and neighboring aromatic carbons, which helps in the unambiguous assignment of the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups.
The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its functional groups.
Carbonyl Group (C=O): A strong and sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. researchgate.netbrainly.com This band is also observable in the Raman spectrum.
Aromatic Ring (C=C): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the region of 1450-1600 cm⁻¹.
C-H Vibrations:
Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The stretching vibrations of the methyl and methylene C-H bonds are expected in the range of 2850-3000 cm⁻¹.
C-O Stretch: The stretching vibration of the ether-like C-O bond in the chloromethoxy group is expected to produce a band in the region of 1000-1300 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O | Stretch | 1680 - 1700 | Strong (IR) |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| C-O | Stretch | 1000 - 1300 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
While primarily used for functional group identification, vibrational spectroscopy can also provide subtle insights into the conformational preferences of the molecule. The exact position and shape of the carbonyl stretching band can be influenced by conjugation with the aromatic ring and the presence of other substituents. Variations in the fingerprint region (below 1500 cm⁻¹) can also be indicative of specific conformational isomers, although detailed analysis often requires computational support.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
For this compound (C₉H₉ClO₂), the molecular weight is approximately 184.62 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:
Loss of the Acetyl Group: A prominent fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of a methyl radical (•CH₃) to form a benzoyl cation, or the loss of the entire acetyl group (CH₃CO•) to form a phenyl cation. The most common fragmentation is the loss of the methyl group, leading to a strong peak at m/z [M-15]⁺.
Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in the formation of a stable acylium ion (CH₃CO⁺) at m/z 43.
Fragmentation of the Chloromethoxy Group: The chloromethoxy side chain can undergo fragmentation. This may involve the loss of a chlorine radical (•Cl) to give a fragment at m/z [M-35]⁺, or the loss of a chloromethyl radical (•CH₂Cl) to give a fragment at m/z [M-49]⁺. Cleavage of the C-O bond could also lead to the loss of a chloromethoxy radical (•OCH₂Cl).
Rearrangement Reactions: More complex fragmentation pathways involving rearrangements are also possible, leading to a variety of smaller fragment ions.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Origin |
| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion ([M]⁺) |
| 169/171 | [C₈H₆ClO₂]⁺ | [M - CH₃]⁺ |
| 155 | [C₈H₈O₂]⁺ | [M - Cl]⁺ |
| 135 | [C₈H₇O]⁺ | [M - OCH₂Cl]⁺ |
| 121 | [C₇H₅O]⁺ | [C₉H₉ClO₂ - CH₂Cl - CO]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [CH₃CO]⁺ | Acylium ion |
Note: The presence and relative abundance of these fragments can provide confirmatory evidence for the structure of this compound.
Ionization Techniques and Mass Spectrometry Principles
For a volatile, thermally stable organic molecule like this compound, Electron Ionization (EI) is a common technique. In EI-MS, the sample is bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion ([M]•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org The collection and analysis of these fragments produce a mass spectrum, which is a plot of ion intensity versus m/z.
The fragmentation of aromatic ketones is well-documented. whitman.edulibretexts.org For this compound, key fragmentation pathways are expected to involve:
α-Cleavage: The cleavage of the bond between the carbonyl group and the phenyl ring or the methyl group. This leads to the formation of characteristic ions. The loss of the methyl group (•CH₃) would result in a [M-15]+ ion, while the formation of the benzoyl cation (C₆H₄(OCH₂Cl)CO⁺) is also anticipated.
Cleavage of the Chloromethoxy Group: The ether linkage and the carbon-chlorine bond are susceptible to cleavage. Fragmentation could involve the loss of a chloromethyl radical (•CH₂Cl) or a chloromethoxy radical (•OCH₂Cl).
Aromatic Ring Fragmentation: The stable phenyl ring can fragment upon sufficient energy input, typically resulting in smaller ions like the phenyl cation (m/z 77) after subsequent loss of substituents and CO. whitman.edu
Table 1: Predicted Mass Fragments for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Loss |
|---|---|---|
| [C₉H₉ClO₂]•+ | 184/186 | Molecular Ion |
| [C₈H₆ClO₂]⁺ | 169/171 | Loss of •CH₃ |
| [C₇H₄O(OCH₂Cl)]⁺ | 155/157 | Loss of COCH₃ |
| [C₈H₉O₂]⁺ | 137 | Loss of •Cl |
| [C₇H₅O]⁺ | 105 | Benzoyl cation from cleavage and rearrangement |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
High-Resolution Mass Spectrometry for Elemental Composition Determination
While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to a very high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. Each element has a unique exact mass, and the combination of atoms in a molecule results in a precise theoretical mass. researchgate.net
For this compound, the molecular formula is C₉H₉ClO₂. The theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured mass from an HRMS instrument (such as a time-of-flight (TOF) or Orbitrap analyzer) with the theoretical value, the elemental composition can be confirmed. nih.gov This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk For organic molecules, the absorbing functional groups are known as chromophores.
The structure of this compound contains two primary chromophores: the benzene ring and the carbonyl group (C=O). These give rise to characteristic electronic transitions:
π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically high-energy transitions with high molar absorptivity (ε). For substituted acetophenones, these are often observed in the range of 240-280 nm. studyraid.com
n → π* Transitions: This involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. These are lower-energy, forbidden transitions with much lower molar absorptivity (ε ≈ 100-300 L·mol⁻¹·cm⁻¹) and typically appear at longer wavelengths (λmax ≈ 280-320 nm), often as a shoulder on the main absorption band. studyraid.comchegg.com
The presence of substituents on the benzene ring, such as the chloromethoxy group, can cause shifts in the absorption maxima (λmax) and changes in intensity. These shifts are known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts. The polarity of the solvent can also influence the position of these absorption bands. studyraid.com
Table 2: Expected UV-Vis Transitions for this compound
| Electronic Transition | Associated Chromophore | Expected λmax Range | Relative Intensity (ε) |
|---|---|---|---|
| π → π | Benzene Ring / Carbonyl Group | ~240-280 nm | High |
| n → π | Carbonyl Group | ~280-320 nm | Low |
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal of the compound with X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. wikipedia.org
For this compound, a single-crystal XRD analysis would provide a wealth of structural information, including:
The crystal system and space group.
Precise bond lengths and bond angles for all atoms in the molecule.
Torsional angles, which describe the conformation of the molecule, such as the orientation of the chloromethoxy group relative to the phenyl ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.
While specific XRD data for this compound is not available, analysis of a structurally related compound, 1-(2-(2-chloroethoxy)phenyl)ethanone, reveals the type of data obtained. researchgate.net For this related molecule, the crystal structure was determined to be triclinic, and the analysis provided detailed information on the planarity of the phenyl ring and the conformation of the chloroethoxy side chain. researchgate.net A similar analysis for the title compound would definitively confirm its covalent structure and solid-state conformation.
Chromatographic Methodologies for Purity Assessment and Separation Principles
Chromatography is a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods for assessing purity and separating it from starting materials, byproducts, or isomers.
Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. nih.gov The sample is vaporized and injected into a long, thin column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. A flame ionization detector (FID) or a mass spectrometer (GC-MS) is commonly used for detection. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. studyraid.com For a moderately polar compound like this compound, reverse-phase HPLC is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. studyraid.com Separation occurs based on the compound's polarity; less polar compounds interact more strongly with the stationary phase and have longer retention times. A UV detector is often used, set to a wavelength where the compound absorbs strongly (e.g., its λmax from UV-Vis spectroscopy). chromforum.org
Table 3: Typical Chromatographic Conditions for Analysis of Substituted Acetophenones
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile/stationary phases. |
| Stationary Phase | High-temperature stable polymer coating (e.g., SP-2401-DB). nih.gov | Nonpolar bonded silica (B1680970) (e.g., C18). studyraid.com |
| Mobile Phase | Inert gas (e.g., Nitrogen, Helium). | Polar solvent mixture (e.g., Acetonitrile/Water). studyraid.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis Detector. |
| Application | Purity assessment, quantification of volatile impurities. | Purity assessment, separation of isomers, quantification. |
Derivatization Strategies and Synthetic Transformations
Functional Group Interconversions of the Chloromethoxy Moiety
The chloromethoxy group is a highly reactive functional handle, primarily due to the lability of the chlorine atom, which is activated by the adjacent ether oxygen. This facilitates a range of nucleophilic substitution reactions, allowing for its conversion into diverse functional groups. thieme-connect.de The chloromethyl group can be readily transformed into hydroxymethyl, cyanomethyl, formyl, and various aminomethyl functionalities. thieme-connect.de
Key interconversions include:
Hydrolysis: Treatment with water or hydroxide (B78521) sources converts the chloromethoxy group to a hydroxymethyl ether, which can be further hydrolyzed to a primary alcohol, yielding 1-[3-(hydroxymethyl)phenyl]ethan-1-one.
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base leads to the formation of new ether linkages, displacing the chloride.
Amination: Nucleophilic substitution with primary or secondary amines yields the corresponding (aminomethoxy)phenyl derivatives.
Thiolation: Reaction with thiols provides thiomethyl ether analogues.
Cyanation: Substitution with cyanide salts, such as sodium or potassium cyanide, introduces a cyanomethoxy group, a precursor for carboxylic acids, amines, or other nitrogen-containing heterocycles.
| Reagent | Resulting Functional Group | Product Class |
|---|---|---|
| H₂O / OH⁻ | -OCH₂OH | Hydroxymethyl ether |
| R-OH / Base | -OCH₂OR | Acetal/Ketal precursor |
| R₂NH | -OCH₂NR₂ | Aminomethyl ether |
| R-SH / Base | -OCH₂SR | Thiomethyl ether |
| NaCN / KCN | -OCH₂CN | Cyanomethyl ether |
Chemical Modifications of the Ethanone (B97240) Scaffold
The ethanone (acetyl) group provides a second, distinct site for chemical modification, primarily through reactions targeting the carbonyl carbon. These transformations are fundamental in carbon-carbon bond formation and functional group manipulation.
Common modifications include:
Reduction: The carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-[3-(chloromethoxy)phenyl]ethanol.
Wittig Reaction: This reaction converts the ketone into an alkene. wikipedia.orglumenlearning.com Reacting 1-[3-(Chloromethoxy)phenyl]ethan-1-one with a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane, results in the formation of 1-(chloromethoxy)-3-(prop-1-en-2-yl)benzene. masterorganicchemistry.com This provides a reliable method for creating a specific C=C bond location. lumenlearning.com
Condensation Reactions: The α-methyl group has acidic protons that can be removed by a base, forming an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated.
Derivative Formation: The ketone readily reacts with hydroxylamine (B1172632) to form an oxime or with hydrazines to form hydrazones, transformations often used for characterization or as part of a larger synthetic sequence. nih.govresearchgate.net
| Reaction Type | Typical Reagent(s) | Resulting Functional Group |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Wittig Olefination | Ph₃P=CHR | Alkene |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone / α,β-Unsaturated Ketone |
| Oxime Formation | NH₂OH·HCl | Oxime |
| Hydrazone Formation | NH₂NHR | Hydrazone |
Directed C-H Functionalization on the Aromatic Ring
Further functionalization can be achieved directly on the aromatic ring through electrophilic substitution or directed metalation, with the regiochemical outcome governed by the existing substituents.
Electrophilic Aromatic Substitution: The two substituents exert competing directing effects. The ethanone group is a deactivating, meta-director due to its electron-withdrawing nature. savemyexams.com The chloromethoxy group is an ortho, para-director because the lone pairs on the ether oxygen can donate electron density to the ring through resonance (+M effect). wikipedia.org Given their 1,3-relationship, the activating ortho, para-directing effect of the chloromethoxy group and the deactivating meta-directing effect of the ethanone group reinforce each other, directing incoming electrophiles primarily to the C4 and C6 positions. The C2 position is also activated by the chloromethoxy group but is sterically hindered by the two adjacent substituents.
Directed Ortho-Metalation (DoM): This powerful strategy allows for regioselective C-H activation. organic-chemistry.orgwikipedia.org A Directed Metalation Group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org Both the ether oxygen of the chloromethoxy group and the carbonyl of the ethanone group (which may first require protection as a ketal) can function as DMGs. organic-chemistry.orgkisti.re.kr This generates an aryllithium intermediate that can be quenched with a wide range of electrophiles (e.g., CO₂, alkyl halides, aldehydes), introducing a new substituent specifically at the C2 or C4 position. The relative strength of the directing groups would determine the primary site of lithiation. harvard.edu
Application in Multi-Component Reaction Design
The ketone functionality of this compound makes it an ideal component for multi-component reactions (MCRs), which enable the rapid assembly of complex molecules in a single step. nih.gov
Ugi Four-Component Reaction (Ugi-4CR): This reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide or peptidomimetic structure. nih.govorganic-chemistry.orgrsc.org Using this compound as the ketone input allows for the synthesis of highly functionalized, peptide-like scaffolds. The resulting product incorporates the 3-(chloromethoxy)phenylacetyl moiety, and the chloromethoxy group remains available for subsequent post-Ugi modifications.
Passerini Three-Component Reaction (Passerini-3CR): As one of the oldest MCRs, the Passerini reaction involves a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganicreactions.orgmdpi.com Employing this compound in this reaction provides a direct route to complex ester and amide derivatives, again with the potential for further derivatization at the chloromethoxy position.
The use of this compound in MCRs exemplifies a diversity-oriented synthesis approach, where the initial product complexity generated by the MCR can be further enhanced through subsequent reactions on the pendant chloromethoxy handle.
Design Principles for Analogues with Modified Reactivity Profiles
The chemical reactivity of this compound can be systematically tuned by modifying its core structure. These design principles are crucial for developing analogues with specific reactivity for various synthetic applications.
Modification of the Chloromethoxy Moiety:
Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would systematically alter the leaving group ability. A bromo- or iodomethoxy group would be more reactive towards nucleophiles, while a fluoromethoxy group would be significantly less reactive.
Heteroatom Variation: Substituting the ether oxygen with sulfur to create a chloromethyl thioether would change the electronic properties and the stability of the C-Cl bond, influencing its reaction profile.
Modification of the Ethanone Scaffold:
Chain Length: Homologation of the acetyl group (e.g., to a propanoyl group) would increase steric bulk around the carbonyl, potentially affecting reaction rates and selectivity.
Electronic Effects: Introducing electron-withdrawing groups (e.g., fluorine) on the α-carbon would increase the electrophilicity of the carbonyl carbon but decrease the acidity of the α-protons.
Modification of the Aromatic Ring:
Substituent Effects: Introducing additional electron-donating or electron-withdrawing groups on the aromatic ring would modulate the reactivity of both the ketone and the chloromethyl ether. For instance, an electron-donating group at the C4 position would enhance the rate of electrophilic aromatic substitution and could influence the reactivity of the carbonyl through the conjugated system. Structure-activity relationship studies on other acetophenone (B1666503) derivatives have shown that substitution patterns significantly influence their properties. researchgate.netnih.gov
| Structural Modification | Example | Predicted Effect on Reactivity |
|---|---|---|
| Varying the Halogen | -OCH₂Br | Increases reactivity in nucleophilic substitution. |
| Altering the Ethanone Chain | -C(O)CH₂CH₃ (Propanone) | Increases steric hindrance at the carbonyl. |
| Adding Ring Substituents | 4-Nitro group | Deactivates the ring; increases electrophilicity of the carbonyl. |
| Adding Ring Substituents | 4-Methoxy group | Activates the ring for electrophilic substitution. |
Based on a thorough review of scientific literature and chemical databases, there is insufficient information available for the chemical compound “this compound” to generate a detailed and scientifically accurate article as per the requested outline. The vast majority of available data pertains to a similarly named but structurally distinct compound, "1-[3-(Chloromethyl)phenyl]ethanone."
Distinction between "this compound" and "1-[3-(Chloromethyl)phenyl]ethanone":
It is crucial to differentiate between these two compounds:
This compound contains a chloromethoxy group (-OCH₂Cl) attached to the phenyl ring.
1-[3-(Chloromethyl)phenyl]ethanone contains a chloromethyl group (-CH₂Cl) attached to the phenyl ring.
The presence of an oxygen atom in the "chloromethoxy" group significantly alters the chemical properties and reactivity of the molecule compared to the "chloromethyl" analogue.
Due to the lack of specific research findings and applications for “this compound” in the public domain, it is not possible to provide scientifically rigorous content for the following sections as requested:
Role in Advanced Organic Synthesis and Material Science
Potential in Catalytic Systems and Ligand Design
Attempting to extrapolate information from "1-[3-(Chloromethyl)phenyl]ethanone" to "1-[3-(Chloromethoxy)phenyl]ethan-1-one" would be scientifically inaccurate and speculative. Therefore, in adherence with the instructions to provide a thorough, informative, and scientifically accurate article based on the specified compound, this request cannot be fulfilled at this time. Further research and publication on “this compound” would be required to populate the detailed structure of the requested article.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Protocols
The future synthesis of 1-[3-(Chloromethoxy)phenyl]ethan-1-one and its derivatives should prioritize the principles of green chemistry, focusing on efficiency, sustainability, and safety. google.compropulsiontechjournal.com Current synthetic approaches to similar compounds often rely on traditional methods that may involve hazardous reagents and generate significant waste.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Advantages | Disadvantages |
| Traditional Friedel-Crafts | Well-established methodology | Use of stoichiometric and often hazardous Lewis acids, generation of corrosive byproducts. |
| Catalytic Chloromethylation | Reduced catalyst loading, potential for recyclability, higher atom economy. | Catalyst deactivation, may require optimization for specific substrates. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for low reaction rates. |
| Flow Chemistry Synthesis | Enhanced safety, precise control over reaction parameters, potential for scalability. researchgate.net | Initial setup costs, potential for clogging with solid byproducts. |
In-depth Exploration of Uncharted Reaction Pathways and Mechanistic Principles
The dual functionality of this compound opens up a vast landscape of unexplored reaction pathways. The high reactivity of the chloromethyl group makes it a prime target for nucleophilic substitution reactions. ontosight.ai A systematic study of its reactions with a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) could lead to a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.
The acetophenone (B1666503) moiety offers another reactive handle. Its carbonyl group can undergo a variety of transformations, including reductions, oxidations, and additions. Furthermore, the presence of the electron-withdrawing acetyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Future research should also delve into the photochemical reactivity of this compound. Acetophenones are known to undergo various photochemical transformations, and the presence of the chloromethoxy group could lead to novel photoinduced reactions, such as intramolecular cyclizations or fragmentations. rsc.orgmsu.edujournals.co.za Understanding the interplay between the two functional groups under photochemical conditions could unlock new synthetic possibilities.
Moreover, the benzylic position of the chloromethoxy group is susceptible to radical reactions. numberanalytics.comucalgary.ca Exploring radical-mediated transformations could provide access to unique molecular architectures that are not achievable through conventional ionic pathways.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a significant opportunity for the synthesis and derivatization of this compound. rsc.orgrsc.org Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. researchgate.netrsc.org
For the synthesis of the target compound, a continuous flow process could enable the safe handling of potentially hazardous reagents and intermediates. acs.orgacs.org Furthermore, the precise control over reaction parameters afforded by flow reactors could lead to higher yields and selectivities.
Automated synthesis platforms can be employed for the rapid generation of a library of derivatives of this compound. By systematically varying the nucleophiles or other reactants, a large number of compounds can be synthesized and screened for desired properties in a high-throughput manner. This approach would be particularly valuable for drug discovery and materials development programs.
Advanced Computational Methodologies for Predictive Chemical Modeling
Advanced computational methodologies, such as Density Functional Theory (DFT), can play a crucial role in predicting the properties and reactivity of this compound. asianpubs.orgresearchgate.net DFT calculations can be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing insights into its reactivity towards different reagents. researchgate.net
Computational studies can also be employed to elucidate the mechanisms of its reactions. researchgate.netresearchgate.net For example, the transition states and reaction pathways for nucleophilic substitution at the chloromethyl group can be calculated to predict the most favorable reaction conditions and to understand the factors that govern the stereochemical outcome of the reaction.
Furthermore, molecular modeling can be used to predict the conformational preferences of this flexible molecule, which can influence its reactivity and its interactions with biological targets or other molecules in supramolecular assemblies. rsc.orgresearchgate.netyoutube.com The use of machine learning and artificial intelligence in conjunction with computational chemistry could further accelerate the prediction of properties and the discovery of new applications for this compound and its derivatives. chemistryworld.comchemaxon.com
Exploration of Applications in Emerging Areas of Functional Materials and Supramolecular Chemistry
The unique chemical structure of this compound makes it a promising building block for the development of functional materials and supramolecular assemblies. klinger-lab.dewikipedia.orgamerigoscientific.comhilarispublisher.com The reactive chloromethyl group can be used to covalently attach this molecule to polymer backbones or surfaces, thereby modifying their properties. For example, incorporating this unit into polymers could enhance their thermal stability, flame retardancy, or optical properties.
The acetophenone moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of supramolecular structures. By designing appropriate complementary molecules, it may be possible to construct well-defined supramolecular architectures, such as liquid crystals, gels, or porous materials, with potential applications in sensing, catalysis, or separations.
The ability to functionalize both the chloromethyl and the acetyl groups provides a high degree of modularity, allowing for the fine-tuning of the properties of the resulting materials. This makes this compound a versatile platform for the creation of new materials with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
